molecular formula C20H17F2N3O3 B13157710 3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- CAS No. 164662-38-8

3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-

Cat. No.: B13157710
CAS No.: 164662-38-8
M. Wt: 385.4 g/mol
InChI Key: ARZDSVFJNIANND-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- is a complex organic compound that belongs to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity and is often used in the treatment of various bacterial infections. Its unique structure, which includes a quinoline ring system, fluorine atoms, and a piperazine moiety, contributes to its potent antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- typically involves multiple steps, including the formation of the quinoline ring, introduction of fluorine atoms, and attachment of the piperazine group. Common synthetic routes include:

    Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Fluorine Atoms: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Piperazine Group: This step often involves nucleophilic substitution reactions where the piperazine moiety is introduced using reagents like piperazine or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with bacterial enzymes and DNA.

    Medicine: Investigated for its potential as an antibacterial agent against resistant strains.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The antibacterial activity of 3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar structure but different substituents.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

    Norfloxacin: A quinolone with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness

3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- is unique due to its specific combination of fluorine atoms and the piperazine moiety, which enhances its antibacterial potency and spectrum of activity compared to other quinolones.

Properties

CAS No.

164662-38-8

Molecular Formula

C20H17F2N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

6-fluoro-1-(2-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid

InChI

InChI=1S/C20H17F2N3O3/c21-14-3-1-2-4-16(14)25-11-13(20(27)28)19(26)12-9-15(22)18(10-17(12)25)24-7-5-23-6-8-24/h1-4,9-11,23H,5-8H2,(H,27,28)

InChI Key

ARZDSVFJNIANND-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=CC=C4F)F

Origin of Product

United States

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